(3R,4R)-1-benzyl-3-methyl-piperidin-4-ol
Overview
Description
(3R,4R)-1-benzyl-3-methyl-piperidin-4-ol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Strategies and Pharmaceutical Applications
Synthetic Approaches and Chiral Control (3R,4R)-1-benzyl-3-methyl-piperidin-4-ol has been the focus of various synthetic approaches due to its relevance in pharmaceutical applications. The compound has been synthesized with precise control over the relative and absolute stereochemistry of the 4,3-amino alcohol moiety. Notable strategies include Rh(I) catalyzed asymmetric hydrogenation and biocatalytic techniques for enantioenrichment (Ortiz et al., 2012).
Alternative Synthesis Routes Efficient and scalable synthesis routes have been explored for related compounds like (−)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol. These involve multi-stage processes like epoxidation, ring-opening, and chiral resolution, highlighting the compound's complex synthesis landscape (Young et al., 2012).
Microbial Reduction and Stereochemical Considerations Microbial reduction techniques have been employed to obtain enantiomerically pure derivatives of related compounds. For instance, microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate by specific microorganisms yielded products with high diastereo- and enantioselectivities, signifying the importance of stereochemistry in the compound's bioactivity and synthetic routes (Guo et al., 2006).
Neurological Disorder Treatment Potential
Activity Towards Monoamine Transporters Compounds based on the this compound scaffold have shown varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters. These findings highlight the compound's potential in treating neurological disorders like drug abuse, depression, and attention deficit hyperactivity disorder (Kharkar et al., 2009).
Selective Estrogen Receptor Modulators (SERMs) Development Efforts to develop novel Selective Estrogen Receptor Modulators (SERMs) have involved the design of chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols. Although initially showing moderate activity, structural modifications to these compounds have resulted in enhanced cytotoxicity against breast cancer cells, underscoring the potential for therapeutic applications (Yadav et al., 2011).
Properties
IUPAC Name |
(3R,4R)-1-benzyl-3-methylpiperidin-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-9-14(8-7-13(11)15)10-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHMBUYJMBGGPO-DGCLKSJQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@H]1O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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